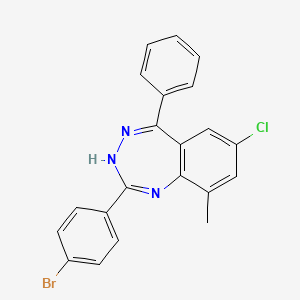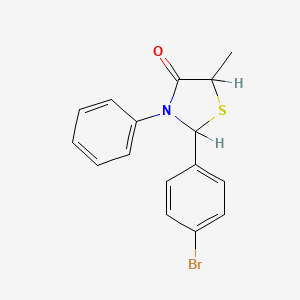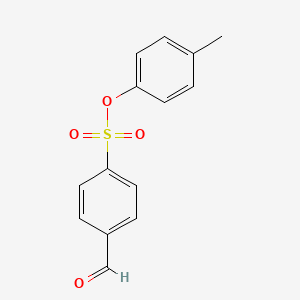
2-(4-bromophenyl)-7-chloro-9-methyl-5-phenyl-3H-1,3,4-benzotriazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-7-chloro-9-methyl-5-phenyl-3H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, chlorine, and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-7-chloro-9-methyl-5-phenyl-3H-1,3,4-benzotriazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with 2-chloroaniline to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired benzotriazepine compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromophenyl)-7-chloro-9-methyl-5-phenyl-3H-1,3,4-benzotriazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-7-chloro-9-methyl-5-phenyl-3H-1,3,4-benzotriazepine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparación Con Compuestos Similares
2-(4-Bromophenyl)-1,3,4-thiadiazole: Known for its antimicrobial and antitumor activities.
2-(4-Bromophenyl)-1,3,4-oxadiazole: Exhibits similar biological activities and is used in medicinal chemistry.
2-(4-Bromophenyl)-1,3,4-triazole: Another compound with diverse biological activities, including antifungal and anticancer properties.
Uniqueness: 2-(4-Bromophenyl)-7-chloro-9-methyl-5-phenyl-3H-1,3,4-benzotriazepine stands out due to its unique combination of bromine, chlorine, and phenyl groups, which contribute to its distinct chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C21H15BrClN3 |
|---|---|
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-7-chloro-9-methyl-5-phenyl-3H-1,3,4-benzotriazepine |
InChI |
InChI=1S/C21H15BrClN3/c1-13-11-17(23)12-18-19(13)24-21(15-7-9-16(22)10-8-15)26-25-20(18)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,26) |
Clave InChI |
LRLNUYLABWOEHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=C(NN=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)
![4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B15010984.png)
![1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole](/img/structure/B15010996.png)
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
methanone](/img/structure/B15011006.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)

![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)

![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](pyridin-4-yl)methanone](/img/structure/B15011047.png)
![1-[3,3,3'-tris(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011053.png)
![(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011063.png)
